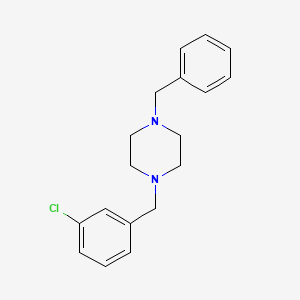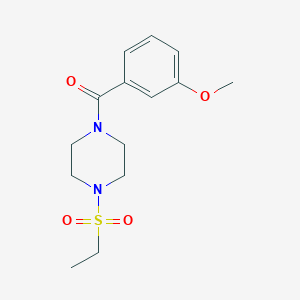![molecular formula C20H19N3O3 B5618455 N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5618455.png)
N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a cyanocyclopentyl group, a phenyl ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-methyl-3-nitrobenzoic acid with 4-(1-cyanocyclopentyl)aniline under appropriate conditions to form the desired product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanocyclopentyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-methyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 4-(1-cyanocyclopentyl)aniline.
Scientific Research Applications
N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it could act as an inhibitor of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. By blocking these enzymes, the compound may exert anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide: Another compound with a cyanocyclopentyl group and phenyl ring, but with different substituents.
2-chloro-N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide: Similar structure but with a chloro group and nicotinamide moiety.
Uniqueness
N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzamide moiety, in particular, may contribute to its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-4-5-15(12-18(14)23(25)26)19(24)22-17-8-6-16(7-9-17)20(13-21)10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBSVASQHDKNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5618379.png)
![2-anilino-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5618391.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5618396.png)
![8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5618419.png)
![2-isobutyl-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5618425.png)
![methyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5618428.png)
![(3R,5S)-N-[2-(2-ethoxyphenyl)ethyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide](/img/structure/B5618431.png)
![4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5618436.png)
![5-[3-(benzyloxy)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5618437.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-5-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-1H-1,2,4-triazole](/img/structure/B5618441.png)

![2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5618452.png)
![N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5618463.png)
